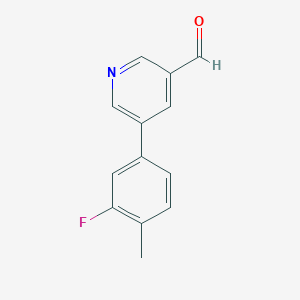

5-(3-Fluoro-4-methylphenyl)pyridine-3-carbaldehyde

Description

5-(3-Fluoro-4-methylphenyl)pyridine-3-carbaldehyde is a heterocyclic organic compound featuring a pyridine ring substituted at position 5 with a 3-fluoro-4-methylphenyl group and at position 3 with a carbaldehyde functional group. This structure combines electron-withdrawing (fluoro) and electron-donating (methyl) substituents on the aromatic ring, creating a unique electronic profile. Such compounds are often employed as intermediates in pharmaceuticals, agrochemicals, and materials science due to their reactivity and structural versatility.

Properties

IUPAC Name |

5-(3-fluoro-4-methylphenyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO/c1-9-2-3-11(5-13(9)14)12-4-10(8-16)6-15-7-12/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHIFTPDNBDHVSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CN=CC(=C2)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluoro-4-methylphenyl)pyridine-3-carbaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methylbenzaldehyde and pyridine derivatives.

Condensation Reaction: The key step involves a condensation reaction between 3-fluoro-4-methylbenzaldehyde and a suitable pyridine derivative under basic conditions. This reaction forms the desired product, this compound.

Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoro-4-methylphenyl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

Oxidation: 5-(3-Fluoro-4-methylphenyl)pyridine-3-carboxylic acid.

Reduction: 5-(3-Fluoro-4-methylphenyl)pyridine-3-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Fluoro-4-methylphenyl)pyridine-3-carbaldehyde has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.

Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions or receptor binding.

Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-4-methylphenyl)pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through various molecular interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the fluorine atom can enhance binding affinity and selectivity by influencing the electronic properties of the molecule.

Comparison with Similar Compounds

Structural and Functional Group Differences

Electronic and Steric Effects

- Fluorine Position : In 5-(4-Fluorophenyl)pyridine-3-carbaldehyde, the fluorine at the para position on the phenyl ring exerts a moderate electron-withdrawing effect via resonance. In contrast, the 3-fluoro-4-methylphenyl group in the target compound introduces ortho-fluorine (stronger inductive withdrawal) and a methyl group at the para position, which donates electrons sterically and electronically .

- Trifluoromethyl vs. Phenyl : The trifluoromethyl group in 5-(trifluoromethyl)pyridine-3-carbaldehyde is a stronger electron-withdrawing group than fluorine or methyl, significantly increasing the electrophilicity of the aldehyde moiety. This enhances its reactivity in nucleophilic addition reactions .

Physicochemical Properties

- Solubility : The methyl group in the target compound may improve lipid solubility compared to 5-(4-Fluorophenyl)pyridine-3-carbaldehyde, making it more suitable for hydrophobic environments. The trifluoromethyl analog, despite its lower molecular weight, likely has reduced solubility in polar solvents due to its strong electronegativity .

- Reactivity : The trifluoromethyl derivative’s aldehyde group is more reactive in condensation reactions (e.g., forming Schiff bases) than the phenyl-substituted analogs. The methyl group in the target compound could sterically hinder reactions at the aldehyde site compared to the unsubstituted 4-fluorophenyl variant.

Biological Activity

5-(3-Fluoro-4-methylphenyl)pyridine-3-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antiviral properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a fluoro and a methyl group on the phenyl moiety, along with an aldehyde functional group. This unique structure is believed to contribute to its biological activity.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent, particularly against viruses such as H5N1 and SARS-CoV-2.

Key Findings:

- Inhibition Rates : Compounds similar to this compound showed significant inhibition against H5N1 virus, with some derivatives achieving over 90% inhibition at specific concentrations .

- Mechanism of Action : The mechanism involves binding to viral proteins, inhibiting their function and thus preventing viral replication. The presence of fluorine enhances binding affinity to these proteins .

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

-

Benzothiazolyl-pyridine Hybrids :

Compound IC50 (μM) % Inhibition at 0.5 μmol/μL 8h 3.669 93% 8f 10.520 88% Ribavirin 0.5 100% - Comparative Studies :

The proposed mechanisms through which this compound exerts its biological effects include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.